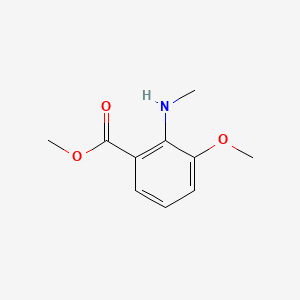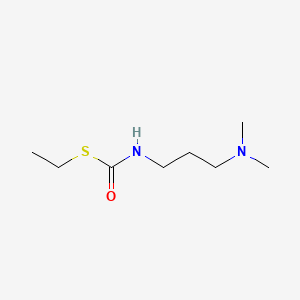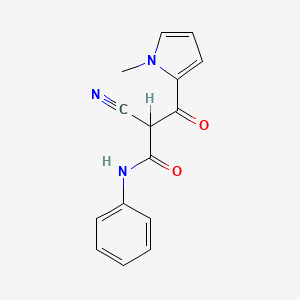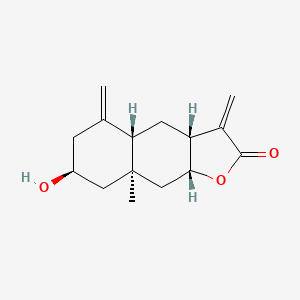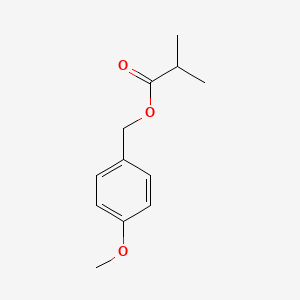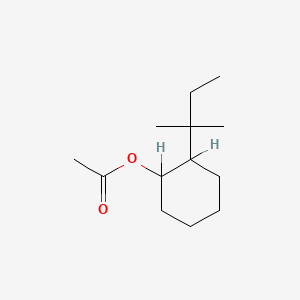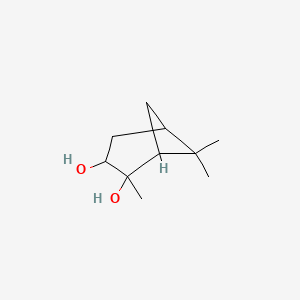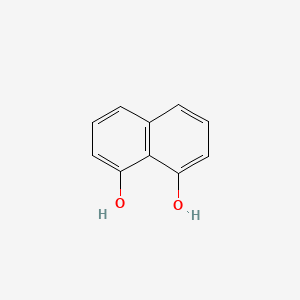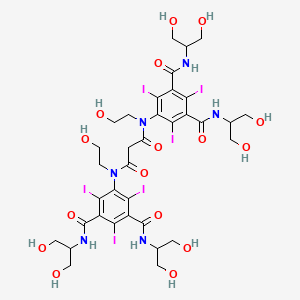
2-Chloro-4-methylpentanoic acid
Übersicht
Beschreibung
2-Chloro-4-methylpentanoic acid is an organic compound with the molecular formula C6H11ClO2. It is a chiral molecule, meaning it has a non-superimposable mirror image.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-4-methylpentanoic acid can be synthesized through several methods. One common method involves the chlorination of 4-methylpentanoic acid. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the Appel reaction, where 2-hydroxy-4-methylpentanoic acid is treated with carbon tetrachloride (CCl4) and triphenylphosphine (PPh3) to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and purification steps to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-methylpentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-hydroxy-4-methylpentanoic acid.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more oxidized state, such as a carboxylate salt.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Major Products
Substitution: 2-Hydroxy-4-methylpentanoic acid.
Oxidation: Carboxylate salts.
Reduction: 2-Chloro-4-methylpentanol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-methylpentanoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-4-methylpentanoic acid involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo typical acid-base reactions. These interactions can lead to the formation of various derivatives with different biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Dimethylpentanoic acid
- 5-Chlorovaleric acid
- 6-Chlorohexanoic acid
- 4-Methyloctanoic acid
Uniqueness
2-Chloro-4-methylpentanoic acid is unique due to its chiral nature and the presence of both a chlorine atom and a carboxylic acid group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
2-chloro-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQBIPRPIHIKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952133 | |
| Record name | 2-Chloro-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29671-29-2 | |
| Record name | 2-Chloroisocaproic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029671292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-chloro-4-methylpentanoic acid used in the development of liquid crystals?
A: The provided research focuses on trans-p-n-alkoxycinnamic acids as the core structure for liquid crystal development. While this compound itself isn't directly discussed, the research highlights the importance of chiral esters in influencing liquid crystal properties []. The paper investigates esters derived from similar chiral carboxylic acids, (S)-2-chloro-4-methylpentanoic acid and (2S, 3S)-2-chloro-3-methyl-pentanoic acid, suggesting their potential use in liquid crystal synthesis. By comparing their mesomorphic properties with the target compounds, the research hints at the role of chirality and specific structural features in dictating liquid crystalline behavior.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


